molecular formula C15H13FN2O3 B5480049 METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5480049
M. Wt: 288.27 g/mol
InChI Key: DGBMPOJEXPGIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H12FN2O3 It is a derivative of benzoic acid and features a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate typically involves the reaction of 3-fluoroaniline with methyl 3-aminobenzoate in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aniline moiety can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate: A similar compound with the fluorine atom positioned differently on the benzoate ring.

    Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate: Another derivative with the fluorine atom on the para position of the aniline ring.

Uniqueness

Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(3-fluorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-14(19)10-4-2-6-12(8-10)17-15(20)18-13-7-3-5-11(16)9-13/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMPOJEXPGIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.